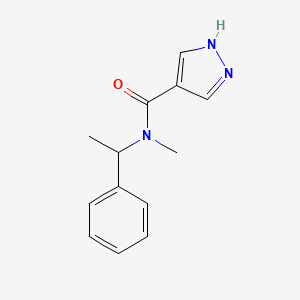
N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to potential therapeutic effects.
Mechanism of Action
URB597 selectively inhibits N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide, leading to increased levels of anandamide in the body. Anandamide binds to cannabinoid receptors in the body, leading to various physiological effects. By increasing the levels of anandamide, URB597 may have potential therapeutic effects in various conditions.
Biochemical and Physiological Effects:
URB597 has been shown to have analgesic and anxiolytic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. URB597 may have potential therapeutic effects in various conditions, including pain, anxiety, and addiction.
Advantages and Limitations for Lab Experiments
One advantage of URB597 is its selectivity for N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide, which reduces the risk of off-target effects. However, URB597 has a short half-life, which may limit its effectiveness in some experiments. Additionally, URB597 may have potential side effects, such as alterations in mood and behavior.
Future Directions
There are several potential future directions for research on URB597. One area of interest is the potential therapeutic effects of URB597 in various conditions, including pain, anxiety, and addiction. Another area of interest is the development of more potent and selective N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide inhibitors. Additionally, research on the potential side effects of URB597 may help to better understand its safety profile.
Synthesis Methods
URB597 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 1-phenylethylamine with ethyl 2-bromoacetate to form ethyl 2-(1-phenylethylamino)acetate. This compound is then reacted with hydrazine to form 1-phenylethylhydrazine. The final step involves the reaction of 1-phenylethylhydrazine with methyl 4-bromobenzoate to form URB597.
Scientific Research Applications
URB597 has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, and addiction. Studies have shown that URB597 increases the levels of anandamide in the body, leading to analgesic and anxiolytic effects. URB597 has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(11-6-4-3-5-7-11)16(2)13(17)12-8-14-15-9-12/h3-10H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPNEZBYBJRHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
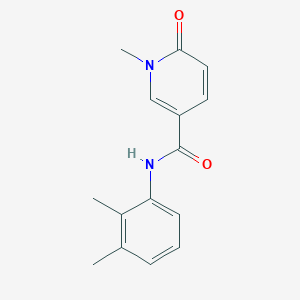
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
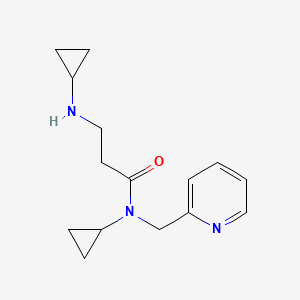
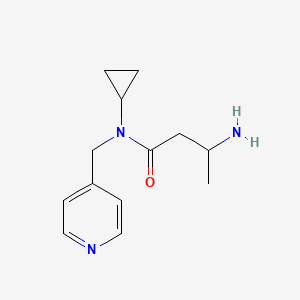
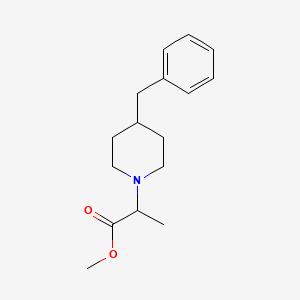
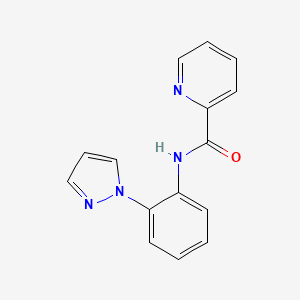

![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)